4-Amino-4'-chlorobenzophenone
Overview
Description
4-Amino-4’-chlorobenzophenone is an organic compound with the molecular formula C13H10ClNO. It is a derivative of benzophenone, where an amino group is attached to the fourth position of one benzene ring and a chlorine atom is attached to the fourth position of the other benzene ring. This compound is significant in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and dyes.
Scientific Research Applications
4-Amino-4’-chlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the manufacture of dyes and pigments, providing color to various materials.
Mechanism of Action
Target of Action
It is known that benzophenone derivatives, such as 1,4-benzodiazepines, interact with gamma-aminobutyric acid (gaba) neurotransmitters in the central nervous system .
Mode of Action
It is known that benzodiazepines, which are structurally related to benzophenones, enhance the effect of the neurotransmitter gaba on its receptors . This results in increased inhibitory effects on neuronal excitability, leading to sedative and anxiolytic effects .
Biochemical Pathways
Benzodiazepines, which are structurally related, are known to affect the gabaergic system . They enhance the inhibitory effects of GABA neurotransmitters, affecting various downstream pathways related to neuronal excitability and neurotransmission .
Pharmacokinetics
It is known that the pharmacokinetic properties of benzodiazepines, which are structurally related, can vary depending on their chemical structure .
Result of Action
Benzodiazepines, which are structurally related, are known to have sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .
Biochemical Analysis
Biochemical Properties
4-Amino-4’-chlorobenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The nature of these interactions often involves the binding of 4-Amino-4’-chlorobenzophenone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 4-Amino-4’-chlorobenzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Amino-4’-chlorobenzophenone has been observed to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and survival .
Molecular Mechanism
At the molecular level, 4-Amino-4’-chlorobenzophenone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-4’-chlorobenzophenone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-4’-chlorobenzophenone remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 4-Amino-4’-chlorobenzophenone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, high doses of 4-Amino-4’-chlorobenzophenone have been associated with liver toxicity in animal studies .
Metabolic Pathways
4-Amino-4’-chlorobenzophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 4-Amino-4’-chlorobenzophenone is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For example, it may accumulate in the liver due to its interaction with liver-specific transporters .
Subcellular Localization
The subcellular localization of 4-Amino-4’-chlorobenzophenone is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-4’-chlorobenzophenone can be synthesized through the reduction of 4-nitro-4’-chlorobenzophenone. The process involves the following steps:
Nitration: Chlorobenzene is nitrated to form 4-nitrochlorobenzene.
Friedel-Crafts Acylation: 4-nitrochlorobenzene undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of anhydrous aluminum chloride to form 4-nitro-4’-chlorobenzophenone.
Industrial Production Methods: The industrial production of 4-Amino-4’-chlorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4’-chlorobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Sodium sulfide (Na2S2) is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products:
Reduction: 4-Amino-4’-chlorobenzophenone.
Substitution: Various substituted benzophenone derivatives.
Oxidation: Nitroso or nitro derivatives of 4-Amino-4’-chlorobenzophenone.
Comparison with Similar Compounds
2-Amino-5-chlorobenzophenone: Similar structure but with the amino group at the second position and chlorine at the fifth position.
4-Chlorobenzophenone: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness: 4-Amino-4’-chlorobenzophenone is unique due to the presence of both an amino group and a chlorine atom on the benzophenone structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(4-aminophenyl)-(4-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUQOIDPQZFKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393355 | |
Record name | 4-AMINO-4'-CHLOROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4913-77-3 | |
Record name | 4-AMINO-4'-CHLOROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-Amino-4'-chlorobenzophenone in scientific research?
A1: this compound serves as a vital organic intermediate, particularly in the synthesis of dyes. It is notably recognized as a substitute for prohibited carcinogenic dye intermediates [].
Q2: How is the molecular structure of this compound characterized?
A2: Researchers utilize various spectroscopic techniques to characterize the structure of this compound. These methods include Elemental Analysis (EA), which determines the elemental composition; 1H and 13C Nuclear Magnetic Resonance Spectrometry (NMR), providing insights into the hydrogen and carbon atom environments; Infrared Spectroscopy (IR), revealing functional groups present; and Mass Spectroscopy (MS), used for determining the molecular weight and fragmentation pattern [].
Q3: What is the significance of investigating the crystal structure of this compound and its derivatives?
A3: Studying the crystal structure of this compound and its derivatives, like 4,4'-diaminobenzophenone (DABP), 4-amino-4'-fluorobenzophenone (AFBP), 4-amino-4'-bromobenzophenone (ABBP), and 4-aminomethylbenzophenone (AMBP), is crucial for understanding their nonlinear optical (NLO) properties []. By correlating crystal structure data with NLO behavior, researchers can gain valuable insights into structure-property relationships, potentially leading to the development of novel materials with tailored optical properties.
Q4: How is this compound synthesized?
A4: this compound is synthesized through a two-step process. Initially, p-nitrobenzol chloride reacts with chlorobenzene in the presence of anhydrous AlCl3 catalyst, yielding 4-nitro-4'-chlorobenzophenone. This intermediate is then reduced using Na2S2 to obtain this compound [, ].
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